3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide
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Overview
Description
3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide is a complex organic compound that features a naphthalene core substituted with a methoxy group and a carboxamide group The compound also contains a benzothiazole moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Naphthalene Derivative Preparation: The naphthalene core is functionalized with a methoxy group and a carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- 3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzoic acid
- 3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-2-sulfonamide
Uniqueness
3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2S/c1-16-7-12-22-24(13-16)31-26(28-22)17-8-10-20(11-9-17)27-25(29)21-14-18-5-3-4-6-19(18)15-23(21)30-2/h3-15H,1-2H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIUEKSUUUKEHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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